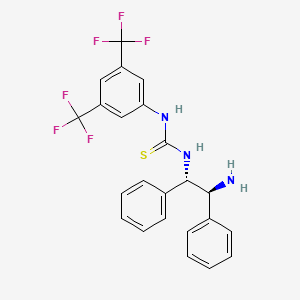

1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of both amino and thiourea functional groups, along with phenyl and trifluoromethyl substituents, which contribute to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 1,2-diphenylethane-1,2-diamine, which is then reacted with 3,5-bis(trifluoromethyl)phenyl isothiocyanate under controlled conditions to form the desired thiourea derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to yield corresponding amines or thiols.

Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while reduction can produce amines or thiols.

Wissenschaftliche Forschungsanwendungen

1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea exerts its effects involves interactions with various molecular targets. The amino and thiourea groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The trifluoromethyl groups enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-3-(3,5-bis(trifluoromethyl)phenyl)thiourea: Lacks the amino group, resulting in different reactivity and applications.

1-((1S,2S)-2-Amino-1,2-diphenylethyl)thiourea: Lacks the trifluoromethyl groups, affecting its lipophilicity and biological activity.

Uniqueness: 1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea is unique due to the combination of its functional groups and substituents, which confer distinct chemical and biological properties. The presence of both amino and thiourea groups allows for versatile reactivity, while the trifluoromethyl groups enhance its stability and lipophilicity.

Biologische Aktivität

1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings and provides a detailed overview of its biological activity.

- Molecular Formula : C23H19F6N3S

- Molecular Weight : 483.47 g/mol

- CAS Number : 1217436-37-7

The structure of this compound includes a thiourea moiety, which is known for its reactivity and ability to form hydrogen bonds. The presence of trifluoromethyl groups enhances lipophilicity, potentially improving cellular permeability.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

- Hydrogen Bonding : The amino and thiourea groups can form hydrogen bonds with biological macromolecules, influencing various biochemical pathways.

- Metal Ion Coordination : The thiourea group may coordinate with metal ions, which can modulate enzymatic activities.

- Enhanced Lipophilicity : The trifluoromethyl groups increase the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets .

Antimicrobial Activity

Research has indicated that derivatives of thiourea compounds exhibit significant antimicrobial properties. For instance:

- Copper(II) Complexes : Studies have shown that copper-based complexes derived from thioureas exhibit high antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 2 µg/mL .

- Comparative Studies : Dimeric halogeno derivatives demonstrated superior antimicrobial activity compared to alkylphenylthioureas, suggesting structural modifications can enhance efficacy .

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Cell Line Studies : In vitro studies indicate moderate cytotoxicity against various cancer cell lines such as SW480 (colon cancer), SW620 (colon cancer), and PC3 (prostate cancer). Notably, these compounds showed non-toxicity towards normal human keratinocytes (HaCaT cells), indicating a favorable therapeutic index .

- Mechanistic Insights : The ability to inhibit DNA gyrase and topoisomerase IV suggests a dual mechanism of action that could contribute to its anticancer effects by disrupting DNA replication in cancer cells .

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against clinically isolated strains.

- Findings : The compound exhibited strong inhibition against multiple strains of Staphylococcus species and showed effectiveness against mycobacteria isolated from tuberculosis patients, outperforming traditional antibiotics like isoniazid .

- Anticancer Activity Assessment :

Comparative Analysis

To further understand the unique properties of this compound, a comparison with similar compounds can be beneficial:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 1-Phenyl-3-(3,5-bis(trifluoromethyl)phenyl)thiourea | Lacks amino group | Moderate | Low |

| 1-((1S,2S)-2-Amino-1,2-diphenylethyl)thiourea | Lacks trifluoromethyl groups | Low | Moderate |

This table highlights the enhanced reactivity and biological activity conferred by the unique combination of functional groups in the target compound.

Eigenschaften

IUPAC Name |

1-[(1S,2S)-2-amino-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F6N3S/c24-22(25,26)16-11-17(23(27,28)29)13-18(12-16)31-21(33)32-20(15-9-5-2-6-10-15)19(30)14-7-3-1-4-8-14/h1-13,19-20H,30H2,(H2,31,32,33)/t19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOXSNQTLZTQFG-PMACEKPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F6N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.